3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl-

Übersicht

Beschreibung

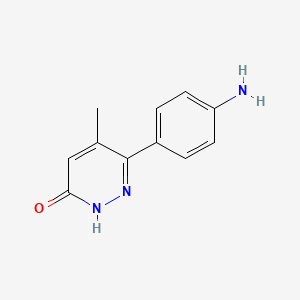

3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- is a heterocyclic compound that features a pyridazinone core with an amino group attached to a phenyl ring at the 6-position and a methyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-aminobenzaldehyde with methylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyridazinone core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Reactivity and Functionalization

The compound exhibits various chemical reactivity patterns due to its functional groups, which allow for further derivatization:

-

Condensation Reactions : The compound can react with semicarbazide hydrochloride to form semicarbazones, which are characterized by their C=N bond formation. The IR spectrum typically shows absorption bands at around 1632 cm⁻¹ (C=N) and 3221 cm⁻¹ (NH) indicating successful formation .

-

Oxidative Cyclization : Upon treatment with selenium dioxide in glacial acetic acid, the compound can undergo oxidative cyclization to yield selenadiazolopyridazine derivatives .

Table 2: Key Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Condensation | Semicarbazide hydrochloride + AcONa | Semicarbazone |

| Oxidative Cyclization | Selenium dioxide + Glacial acetic acid | Selenadiazolopyridazine derivative |

Mechanistic Insights

The mechanisms underlying these reactions often involve nucleophilic additions and subsequent rearrangements. For example, the reaction with aldehydes catalyzed by N-Heterocyclic Carbenes (NHCs) has been studied computationally, revealing that the initial nucleophilic attack leads to a series of steps culminating in the formation of dihydropyridazinones .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

The pyridazinone derivatives have shown promising results in cardiovascular research, particularly as agents that enhance myocardial contractility and inhibit platelet aggregation.

Positive Inotropic Activity

Several studies have demonstrated that derivatives of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone exhibit positive inotropic effects:

- Mechanism : These compounds are believed to inhibit cardiac phosphodiesterase III (PDE III), leading to increased myocardial contractility with minimal increases in heart rate and systemic arterial blood pressure .

- Notable Compounds : Among synthesized compounds, those like CI-914 and CI-930 were found to be more potent than traditional agents such as amrinone and milrinone .

Antiplatelet Activity

Research has indicated that these compounds possess antiplatelet properties:

- Inhibition of Platelet Aggregation : Studies showed that various 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones effectively inhibited ADP-induced platelet aggregation in animal models .

- Comparative Efficacy : Some derivatives exhibited greater antiplatelet activity compared to established drugs, suggesting potential for new therapeutic options in managing thrombotic disorders .

Antimicrobial Applications

The antimicrobial potential of 3(2H)-pyridazinone derivatives has been extensively studied, revealing their effectiveness against various bacterial and fungal strains.

Antibacterial Activity

Research findings indicate that certain pyridazinone derivatives demonstrate significant antibacterial activity:

- Tested Strains : Compounds were evaluated against Staphylococcus aureus, Escherichia coli, and Salmonella typhi, showing varying degrees of inhibition .

- Mechanism of Action : The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal efficacy:

- Effective Against Fungi : Compounds demonstrated activity against fungi such as Candida albicans and Aspergillus niger, indicating their potential use in treating fungal infections .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3(2H)-pyridazinone derivatives often involves various chemical modifications to enhance biological activity:

Synthetic Pathways

Common synthetic routes include the condensation of appropriate hydrazines with substituted aromatic aldehydes or ketones to form the pyridazinone core .

Structure-Activity Relationship Insights

Understanding the SAR is crucial for optimizing the pharmacological properties of these compounds:

- Substituent Effects : The introduction of different substituents on the phenyl ring significantly influences both the cardiovascular and antimicrobial activities .

- Methyl Group Influence : The presence of a methyl group at specific positions on the pyridazinone ring has been linked to enhanced potency in both inotropic and antimicrobial activities .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Tested Strains | Efficacy Level |

|---|---|---|---|

| CI-914 | Positive Inotropic | N/A | More potent than amrinone |

| CI-930 | Positive Inotropic | N/A | More potent than milrinone |

| Pyridazinone Derivative A | Antibacterial | S. aureus, E. coli | Moderate to high |

| Pyridazinone Derivative B | Antifungal | C. albicans, A. niger | Variable |

Wirkmechanismus

The mechanism of action of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyridazinone core can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-aminophenyl)benzothiazole: Known for its antimicrobial and anticancer properties.

4-(4-aminophenyl)-2,6-diphenylpyrimidine: Used in the synthesis of various derivatives with potential biological activities.

10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Utilized in the development of high-performance polyimides.

Uniqueness

3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazinone core with an amino-substituted phenyl ring makes it a versatile scaffold for the development of new compounds with diverse applications .

Biologische Aktivität

3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- is a compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications in cardiovascular diseases and other biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by a pyridazinone core structure with specific substituents that influence its biological activity. The presence of the 4-aminophenyl group and the methyl group at the 5-position are critical for its pharmacological effects.

1. Cardiovascular Effects

Research indicates that derivatives of 3(2H)-pyridazinone, particularly those containing the 6-(4-aminophenyl) moiety, exhibit significant cardiovascular effects. These compounds have been shown to act as inhibitors of cyclic nucleotide phosphodiesterase (PDE), which plays a crucial role in regulating cardiac contractility and vascular tone.

- Inotropic Activity : Studies have demonstrated that certain derivatives possess positive inotropic effects, enhancing cardiac contractility. For instance, compounds synthesized by Gupta et al. showed notable inotropic responses in isolated heart preparations .

- Vasodilatory Effects : The vasodilatory properties of these compounds contribute to their potential as antihypertensive agents. The structure-activity relationship (SAR) studies suggest that modifications to the aryl groups can enhance vasodilation .

2. Antiplatelet Activity

Another significant biological activity of this compound is its ability to inhibit platelet aggregation, which is vital for preventing thrombus formation in cardiovascular diseases.

- Inhibition Mechanism : The inhibition of ADP-induced platelet aggregation has been attributed to hydrophobic interactions influenced by the substituents on the aryl ring. Research indicates that larger substituents enhance this inhibitory effect .

- Experimental Findings : In vivo studies on rat models revealed that certain derivatives effectively reduced platelet aggregation, suggesting their potential use as antiplatelet agents .

Table: Summary of Biological Activities

Case Study 1: Synthesis and Evaluation of Antiplatelet Agents

A study conducted by Liu et al. focused on synthesizing various 6-(4-substituted acylamidophenyl)-4,5-dihydro-3(2H)-pyridazinones. The pharmacological evaluation revealed that these compounds exhibited significant inhibition of platelet aggregation in rabbit models, with some derivatives outperforming established antiplatelet drugs .

Case Study 2: Structure-Activity Relationship Analysis

Gupta et al. performed an extensive SAR analysis on a series of pyridazinone derivatives. Their findings indicated that the introduction of different substituents at specific positions significantly affected both the inotropic and vasodilatory activities. The study highlighted how subtle changes in molecular structure could lead to enhanced therapeutic efficacy .

Eigenschaften

IUPAC Name |

3-(4-aminophenyl)-4-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUOGOISBQCNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN=C1C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200284 | |

| Record name | 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52240-11-6 | |

| Record name | 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052240116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.